molecular formula C8H7F11O2 B3040811 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol CAS No. 243128-41-8

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol

Cat. No.: B3040811
CAS No.: 243128-41-8
M. Wt: 344.12 g/mol
InChI Key: UDRGWQXICZMATL-UHFFFAOYSA-N
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Description

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol is a fluorinated alcohol characterized by a pentanol backbone substituted with four fluorine atoms and a heptafluoropropoxy group. The hydroxyl (-OH) group differentiates it from carboxylic acid derivatives (e.g., HFPO-DA) commonly regulated under PFAS frameworks.

Properties

IUPAC Name

4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F11O2/c9-4(2-1-3-20,6(12,13)14)21-8(18,19)5(10,11)7(15,16)17/h20H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRGWQXICZMATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F11O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896495
Record name 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243128-41-8
Record name 4,5,5,5-Tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243128-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol typically involves the reaction of heptafluoropropyl ether with a suitable fluorinated precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound while maintaining high efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or alkyl-substituted compounds.

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and ability to penetrate biological membranes. This property is particularly valuable in drug design, where the compound can modulate the activity of specific enzymes or receptors.

Comparison with Similar Compounds

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic Acid (HFPO-DA, GenX; CAS 13252-13-6)

  • Structure : A carboxylic acid with a shorter carbon chain (C3) and the same heptafluoropropoxy substituent.
  • Key Properties :
    • Water Solubility : High due to the carboxylic acid group, enhancing environmental mobility .
    • Environmental Impact : Classified as a PFAS of concern by the EPA and EU; linked to hepatotoxicity and endocrine disruption .
  • Regulatory Status : Listed under TSCA Section 4 and EU REACH SVHC (Substances of Very High Concern) due to PMT/vPvM (Persistence, Mobility, Toxicity) properties .
Property 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol HFPO-DA (GenX)
Functional Group Alcohol (-OH) Carboxylic Acid (-COOH)
Molecular Formula Presumed C₆H₅F₁₁O₂ C₃HF₁₁O₃
Water Solubility Likely moderate (alcohols > acids in some cases) High (ionizes in water)
Environmental Fate Potential degradation via -OH group Persistent (resists hydrolysis)
Regulatory Status Not explicitly regulated (assumed PFAS scrutiny) Restricted under TSCA/REACH

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-iodopentan-1-ol (CAS 114810-56-9)

  • Structure: Shares the pentanol backbone but substitutes heptafluoropropoxy with a trifluoromethyl (-CF₃) group and includes an iodine atom.
  • Key Properties :
    • Molecular Weight : 354 g/mol (higher due to iodine).
    • Reactivity : Iodine substituent may enhance photodegradation susceptibility .
  • Applications : Likely used as an intermediate in fluorochemical synthesis.

Ammonium 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate (CAS 62037-80-3)

  • Structure : Ammonium salt of HFPO-DA.
  • Key Properties :
    • Ionic Nature : High water solubility and mobility in aquatic systems.
    • Regulatory Status : Added to REACH SVHC in 2019 due to PMT/vPvM risks .

Key Research Findings and Data Gaps

  • Environmental Persistence : Alcohol derivatives like this compound may degrade faster than acids due to hydroxyl reactivity, but fluorinated chains still pose persistence risks .
  • Toxicity: Limited data exists for the alcohol form, but structural analogs (e.g., HFPO-DA) show kidney and liver toxicity, suggesting similar concerns .

Biological Activity

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol is a fluorinated alcohol with a unique molecular structure characterized by a high fluorine content and a heptafluoropropoxy group. This compound has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and environmental science. Understanding its biological interactions is crucial for evaluating its safety and efficacy.

  • Molecular Formula : C8H7F11O2
  • Molecular Weight : 344.12 g/mol
  • CAS Number : 243128-41-8

The presence of multiple fluorine atoms enhances the lipophilicity of the compound, enabling it to penetrate biological membranes effectively. This property is particularly significant in drug design and development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets through:

  • Hydrogen Bonding
  • Van der Waals Forces
  • Electrostatic Interactions

These interactions can modulate the activity of specific enzymes or receptors, influencing biological pathways.

In Vitro Studies

Research indicates that fluorinated compounds can exhibit unique biological properties. A study on similar fluorinated surfactants demonstrated their ability to solubilize lipid membranes and extract proteins from Escherichia coli membranes. This suggests that this compound may also possess similar membrane-interacting capabilities .

Toxicological Assessments

Toxicological studies on perfluoroalkyl substances (PFAS), including fluorinated alcohols like this compound, have shown associations with various health impacts:

  • Altered immune function
  • Thyroid dysfunction
  • Liver disease
  • Adverse reproductive outcomes

These findings underscore the importance of further research into the long-term effects of exposure to this compound .

Case Study 1: Membrane Protein Extraction

In a recent study focusing on novel fluorinated surfactants, it was found that these compounds could effectively extract membrane proteins without losing their functional integrity. The results indicated that the surfactants exhibited significant detergency properties, which could be extrapolated to suggest similar efficacy for this compound in biological applications .

Case Study 2: Environmental Impact

A comprehensive review highlighted the environmental persistence of PFAS compounds. The bioaccumulation potential of this compound raises concerns regarding its long-term ecological effects. Studies have shown that PFAS can accumulate in living organisms and potentially disrupt endocrine systems .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
4,5-Difluoro-4-(heptafluoropropoxy)pentan-1-olC8H6F10O2Fewer fluorine atoms than tetrafluoro compound
4-Hydroxyheptafluoropropyl etherC7H7F7OLacks the pentanol backbone but retains similar functionality

The unique combination of fluorine atoms and functional groups in this compound distinguishes it from other compounds in its class.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol, and how can purity be maximized?

  • Methodological Answer : Synthesis of fluorinated alcohols often involves multi-step reactions, such as nucleophilic substitution or radical fluorination. For example, analogous compounds like 4,4,5,5,5-pentafluoro-pentan-1-ol are synthesized using catalytic fluorination under controlled temperature (e.g., 60–80°C) with fluorinating agents like HF or SF₄. Purity (>93% GC) can be achieved via fractional distillation or preparative chromatography, guided by GC-MS analysis .
  • Key Parameters : Reaction time, catalyst selection (e.g., Lewis acids), and post-synthetic purification steps.

Q. Which analytical techniques are most effective for quantifying this compound and its degradation products?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C or ¹⁸O) paired with LC-MS/MS or GC-MS for high sensitivity. For example, perfluoroalkyl acids like HFPO-DA (a GenX compound) are analyzed using isotopically labeled internal standards (e.g., M3HFPO-DA) to correct for matrix effects . NMR (¹⁹F) is suitable for structural elucidation due to distinct fluorine chemical shifts.

Q. What are the critical physicochemical properties (e.g., vapor pressure, solubility) of this compound, and how do they influence experimental design?

  • Methodological Answer : Key properties include:

  • Vapor Pressure : Estimated via models like OPERA v2.9. For HFPO-DAF (a structurally similar PFAS), modeled vapor pressure is 251 mmHg, but experimental values may differ .
  • Water Solubility : Use shake-flask methods or predictive models. HFPO-DAF has a solubility of 0.60 mg/L, suggesting low bioavailability in aqueous systems .
  • Hydrolysis Stability : Test in buffered solutions at varying pH (e.g., pH 2–12) to identify degradation pathways .

Advanced Research Questions

Q. How does this compound degrade in environmental matrices, and what are the key transformation products?

  • Methodological Answer : Hydrolysis and microbial degradation are primary pathways. For HFPO-DAF, hydrolysis yields HFPO-DA (GenX) and HF . Use high-resolution mass spectrometry (HRMS) to track transformation products in soil/water microcosms. Aerobic/anaerobic conditions should be compared to assess persistence .

Q. How can researchers design toxicological studies to address data gaps in PFAS toxicity, particularly for this compound?

  • Methodological Answer : Follow EPA TSCA Section 4 guidelines for PFAS testing . Key steps:

  • Dose-Response : Include multiple exposure levels (e.g., 0.1–100 mg/kg) and chronic durations (>90 days).
  • Endpoints : Assess hepatotoxicity, endocrine disruption, and bioaccumulation using omics (transcriptomics/proteomics).
  • Model Systems : Use in vitro (e.g., HepG2 cells) and in vivo (rodent) models, cross-referencing with GenX chemical data .

Q. What experimental and computational approaches resolve contradictions in physicochemical data (e.g., boiling point discrepancies)?

  • Methodological Answer : For boiling point conflicts (e.g., modeled 81°C vs. experimental 40–56°C for HFPO-DAF ):

  • Validate via dynamic vapor pressure measurements (e.g., ebulliometry).
  • Use quantum mechanical calculations (DFT) to refine OPERA model parameters.

Q. How does this compound interact with biological membranes or proteins, and what are the implications for bioaccumulation?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to study lipid bilayer penetration. Compare with perfluorooctanoic acid (PFOA) data, noting shorter chain length may reduce bioaccumulation but increase renal clearance. Experimental validation via fluorescence anisotropy or surface plasmon resonance (SPR) .

Q. What regulatory frameworks govern the study of this compound, and how do evolving PFAS categorizations impact testing requirements?

  • Methodological Answer : EPA’s TSCA Section 4 mandates testing for PFAS with high exposure potential . Monitor updates to the OECD PFAS categorization, which may reclassify this compound based on its terminal degradation products (e.g., HFPO-DA). Collaborate with agencies to align study designs with regulatory needs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol
Reactant of Route 2
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol

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